3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde
Description
3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based aldehyde derivative with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.20 g/mol . Its structure features a pyrazole ring substituted with a cyclobutyl group at the 3-position, a methyl group at the 1-position, and a formyl (-CHO) group at the 4-position. This compound is commercially available (e.g., from Leiyan Reagents) with a purity of ≥98% and requires storage at 2–8°C under nitrogen to ensure stability .
Properties
IUPAC Name |
3-cyclobutyl-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-5-8(6-12)9(10-11)7-3-2-4-7/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYNGRPYRYZRQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of cyclobutyl hydrazine with an appropriate aldehyde or ketone. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often incorporating continuous flow reactors and automated systems for monitoring and control .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyrazole ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-Cyclobutyl-1-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole-4-carbaldehyde derivatives are widely studied due to their versatility in organic synthesis and biological activity. Below, 3-cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde is compared to structurally related compounds in terms of substituent effects , physicochemical properties , and biological activity .
Structural and Substituent Effects
The position and nature of substituents on the pyrazole ring significantly influence reactivity, stability, and bioactivity. Key comparisons include:
| Compound Name | Substituents (Positions) | Key Structural Features |
|---|---|---|
| This compound | 3-cyclobutyl, 1-methyl | Cyclobutyl group introduces steric bulk; formyl group enables nucleophilic reactions. |
| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | 1-benzoyl, 3-phenyl | Aromatic substituents (benzoyl, phenyl) enhance π-π interactions; higher molecular weight. |
| 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 3,5-dimethyl, 1-phenyl | Methyl groups increase hydrophobicity; phenyl group provides planar rigidity. |
| 1-Methyl-1H-pyrazole-4-carbaldehyde | 1-methyl | Simplest analog; lacks steric hindrance, enabling facile derivatization. |
- Cyclobutyl vs. Aromatic Substituents : The cyclobutyl group in the target compound introduces conformational strain compared to planar aromatic substituents (e.g., phenyl or benzoyl groups in and ). This strain may affect binding affinity in biological systems or alter reaction kinetics in synthetic applications .
- Methyl vs.
Physicochemical Properties
- Molecular Weight : The cyclobutyl derivative (164.20 g/mol) is intermediate between simpler analogs (e.g., 1-methyl, 110.11 g/mol) and bulkier aromatic derivatives (e.g., 1-benzoyl-3-phenyl, 278.31 g/mol) .
- Stability : The requirement for nitrogen storage of the cyclobutyl derivative suggests higher sensitivity to oxidation compared to 1-methyl-1H-pyrazole-4-carbaldehyde .
Biological Activity
3-Cyclobutyl-1-methyl-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole family, characterized by its unique structure which includes a cyclobutyl group at the third position, a methyl group at the first position, and an aldehyde group at the fourth position. This compound has garnered attention in recent years due to its potential biological activities, particularly in medicinal chemistry and pharmaceutical applications.
Chemical Structure and Properties
The molecular formula of this compound is C9H12N2O. Its structural features contribute to its reactivity and interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 164.20 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Functional Groups | Aldehyde, Pyrazole |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator of these targets, leading to alterations in biochemical pathways. Understanding the binding affinity and specificity of this compound is crucial for elucidating its pharmacological effects.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit a wide range of antimicrobial properties. Specifically, this compound has been investigated for its potential against various microbial strains.
Case Study: Antimicrobial Testing
In a study assessing the antimicrobial efficacy of pyrazole derivatives, compounds were screened against bacterial strains such as E. coli and S. aureus. The results demonstrated that specific derivatives exhibited significant inhibition, suggesting that modifications to the pyrazole structure can enhance antimicrobial activity .
Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory applications. Pyrazoles are known for their ability to inhibit pro-inflammatory cytokines, which can be beneficial in treating conditions such as arthritis.
Research Findings
In a study involving carrageenan-induced edema models, certain pyrazole derivatives demonstrated substantial anti-inflammatory effects comparable to standard drugs like ibuprofen . This suggests that this compound could be a candidate for further development in anti-inflammatory therapies.
Anticancer Potential
Emerging studies have indicated that some pyrazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Case Study: Anticancer Activity
In vitro studies have shown that specific pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been tested against various cancer cell lines, revealing promising results in reducing cell viability .
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | High | Promising |
| 1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde | High | Moderate | Moderate |
| 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde | Low | High | Low |
Q & A
Q. Table 1: Key Spectroscopic Data for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
